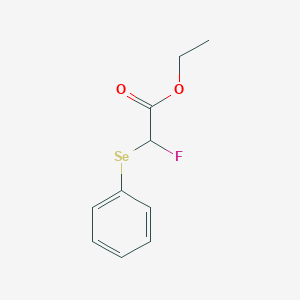![molecular formula C14H9N3O3S B12541780 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a nitro group, and an iminomethylphenol moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 6-nitro-1,3-benzothiazol-2-amine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imine bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the imine bond under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Various substituted imine derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, disrupting their integrity and function .
類似化合物との比較
Similar Compounds
- 2-[(E)-(4-methoxy-2-nitrophenyl)iminomethyl]phenol
- 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol
- 2-[(E)-(4-hydroxybutylamino)benzimidazol-1-yl]iminomethylphenol
Uniqueness
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol stands out due to the presence of the nitro group and benzothiazole ring, which confer unique electronic and steric properties. These features enhance its reactivity and potential for forming stable metal complexes, making it a valuable compound in various applications.
特性
分子式 |
C14H9N3O3S |
|---|---|
分子量 |
299.31 g/mol |
IUPAC名 |
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H9N3O3S/c18-12-4-2-1-3-9(12)8-15-14-16-11-6-5-10(17(19)20)7-13(11)21-14/h1-8,18H/b15-8+ |
InChIキー |
MXGCFKAPARWXTF-OVCLIPMQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)

![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)




![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)
![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)

